2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
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Overview
Description
2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is characterized by the presence of a thieno[3,4-c]pyrazole ring system, which is fused with a thiophene ring, and a tert-butyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can be achieved through various strategies, including:
Multicomponent Approach: This method involves the reaction of multiple reactants in a single step to form the desired product. It is efficient and can produce high yields.
Dipolar Cycloadditions: This involves the reaction of a dipolarophile with a 1,3-dipole to form a five-membered ring.
Cyclocondensation of Hydrazine with Carbonyl System: This method involves the reaction of hydrazine with a carbonyl compound to form the pyrazole ring.
Using Heterocyclic System: This involves the use of pre-formed heterocyclic compounds as starting materials.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Cyclization: The compound can participate in cyclization reactions to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is used in the development of new drugs due to its potential biological activities.
Drug Discovery: It serves as a scaffold for the design and synthesis of novel therapeutic agents.
Agrochemistry: The compound is used in the development of agrochemicals such as pesticides and herbicides.
Coordination Chemistry: It is used as a ligand in the synthesis of coordination complexes.
Organometallic Chemistry: The compound is used in the preparation of organometallic compounds with potential catalytic applications.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to the active site of enzymes or receptors, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine include other pyrazole derivatives such as:
- 2-tert-Butyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine
- 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylmethanol
- 2-tert-Butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylacetic acid
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of a tert-butyl group and the thieno[3,4-c]pyrazole ring system. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-9(2,3)12-8(10)6-4-13-5-7(6)11-12/h4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQDHVKBHBYCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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